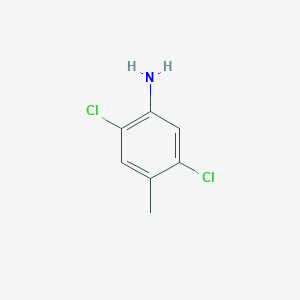

2,5-Dichloro-4-methylaniline

Descripción

The exact mass of the compound 2,5-Dichloro-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dichloro-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVBBUUBVVJOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598966 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88434-66-6 | |

| Record name | 2,5-Dichloro-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis pathways for 2,5-Dichloro-4-methylaniline

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methylaniline

Introduction

2,5-Dichloro-4-methylaniline is a substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its specific substitution pattern—a methyl group and two chlorine atoms on an aniline core—makes it a valuable intermediate in the production of high-performance pigments, dyes, and potentially in the development of novel agrochemicals and pharmaceutical agents. The precise arrangement of the chloro- and methyl-substituents dictates the final properties and reactivity of the downstream products, making a reliable and regioselective synthesis of this molecule a topic of significant interest for researchers in industrial and academic laboratories.

This guide provides a comprehensive overview of the viable synthetic pathways to 2,5-Dichloro-4-methylaniline. We will delve into the strategic considerations behind different synthetic routes, provide detailed, field-proven experimental protocols, and offer a comparative analysis to aid researchers in selecting the optimal method for their specific needs. The focus is not merely on the steps but on the underlying chemical principles that ensure a robust and reproducible synthesis.

Chapter 1: Strategic Synthesis Analysis

The primary challenge in constructing 2,5-Dichloro-4-methylaniline lies in achieving the desired 1,2,4,5-substitution pattern on the benzene ring with high regioselectivity. The directing effects of the amine and methyl groups, both of which are activating ortho-, para-directors, must be carefully managed during the chlorination steps. Two principal retrosynthetic strategies emerge:

-

Route A: The Nitration-Reduction Pathway. This approach begins with a pre-functionalized toluene core (2,5-dichlorotoluene). A nitro group is introduced, and its subsequent reduction yields the target aniline. This method leverages a commercially available starting material where the chloro-substituents are already in place, simplifying the challenge of regiocontrol.

-

Route B: The Direct Chlorination Pathway. This route starts with 4-methylaniline (p-toluidine) and introduces the two chlorine atoms directly onto the ring. While seemingly more direct, this pathway is complicated by the powerful activating and directing effects of the amine group, which can lead to a mixture of isomers and over-chlorination.

Upon careful analysis, Route A is the recommended pathway for its superior control over regiochemistry, leading to a purer product with higher predictable yields. Route B presents significant challenges in isolating the desired 2,5-dichloro isomer from other potential products like 2,3-dichloro- and 2,6-dichloro-4-methylaniline. This guide will first detail the robust and reliable Route A before discussing the complexities and potential strategies for the alternative Route B.

Chapter 2: Recommended Synthesis Pathway (Route A): From 2,5-Dichlorotoluene

This highly efficient two-step synthesis provides excellent control over the final product's structure. The strategy involves the nitration of 2,5-dichlorotoluene to form 2,5-dichloro-4-nitrotoluene, followed by the chemoselective reduction of the nitro group.

Caption: Overall workflow for the recommended synthesis Route A.

Step 1: Nitration of 2,5-Dichlorotoluene

Causality Behind Experimental Choices: The nitration of 2,5-dichlorotoluene is a classic electrophilic aromatic substitution. The two chlorine atoms are deactivating but ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The position para to the methyl group (C4) is the most sterically accessible and electronically favorable position for the incoming electrophile (the nitronium ion, NO₂⁺). The reaction is typically performed in a solvent like dichloroethane with nitric acid. The temperature must be carefully controlled to prevent side reactions.

Detailed Experimental Protocol: [1]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 32.2 g (0.2 mol) of 2,5-dichlorotoluene in 100 g of 1,2-dichloroethane.

-

Begin stirring and maintain the temperature of the mixture at 30°C.

-

Slowly add 13.9 g (0.22 mol) of 98% nitric acid via the dropping funnel. Ensure the reaction temperature does not exceed 35°C during the addition.

-

After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the 1,2-dichloroethane solvent under reduced pressure. The resulting crude product can be purified by crystallization.

Data Presentation: Nitration of 2,5-Dichlorotoluene

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2,5-Dichlorotoluene | [1] |

| Reagent | 98% Nitric Acid | [1] |

| Solvent | 1,2-Dichloroethane | [1] |

| Temperature | 30-35°C (addition), then reflux | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | ~90% |[1] |

Step 2: Reduction of 2,5-Dichloro-4-nitrotoluene

Causality Behind Experimental Choices: The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For substrates containing halogen substituents, it is crucial to employ a reduction method that is chemoselective and avoids reductive dehalogenation. While catalytic hydrogenation is common in industry, lab-scale syntheses often benefit from the reliability of metal/acid systems. Reduction with tin (Sn) or iron (Fe) powder in the presence of a strong acid like hydrochloric acid is highly effective for converting aromatic nitro compounds to anilines without affecting aryl chlorides.[2] Iron is often preferred due to its lower cost and more environmentally benign waste products compared to tin.

Detailed Experimental Protocol (Representative using Iron):

-

Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 20.6 g (0.1 mol) of 2,5-dichloro-4-nitrotoluene and 150 mL of ethanol.

-

Add 28 g (0.5 mol) of fine iron powder to the mixture.

-

With vigorous stirring, slowly add 100 mL of concentrated hydrochloric acid. The reaction is exothermic and may require an ice bath to maintain control.

-

After the initial exotherm subsides, heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron and iron salts. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Neutralize the remaining aqueous solution by carefully adding a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic (pH > 9). This will precipitate the crude aniline.

-

Extract the aqueous layer three times with ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2,5-Dichloro-4-methylaniline, which can be further purified by distillation under reduced pressure or recrystallization.

Chapter 3: Alternative Synthesis Pathway (Route B): From p-Toluidine

While not the recommended approach due to challenges with regioselectivity, it is instructive to consider the direct chlorination of p-toluidine (4-methylaniline).

Caption: General workflow for the more challenging Route B.

Discussion of Challenges: The core issue with this pathway is controlling the position of the incoming chlorine electrophiles.

-

Amine Protection: Direct chlorination of p-toluidine is often too aggressive. Therefore, the first step is invariably the protection of the highly activating amino group as an acetamide by reacting it with acetic anhydride. This moderates the group's reactivity and steric bulk.[3]

-

Regioselectivity: The acetamido group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director.

-

The first chlorination will overwhelmingly occur at the position ortho to the acetamido group (C2), which is also meta to the methyl group.

-

The second chlorination is problematic. The existing substituents (acetamido at C1, chlorine at C2, methyl at C4) will direct the second chlorine. The strong ortho-directing influence of the acetamido group favors substitution at C6. The methyl group directs to C3 and C5. The C2-chloro group directs to C3 and C5. The result is often a complex mixture of isomers, with the 2,5-dichloro product being a minor component.

-

Potential Strategies for Improved Selectivity: Achieving the desired 2,5-dichloro product would likely require a more complex, multi-step "blocking group" strategy. For instance, one could introduce a bulky, removable group (like a sulfonic acid group) at the 2-position, perform chlorination at the 5-position, and then remove the blocking group before a final chlorination step. Such strategies add significant length to the synthesis and are generally less efficient than Route A.[3]

Chapter 4: Comparative Analysis of Synthesis Routes

| Feature | Route A (Nitration-Reduction) | Route B (Direct Chlorination) |

| Regioselectivity | Excellent; substitution pattern is well-defined by the starting material. | Poor; leads to a mixture of isomers requiring difficult separation. |

| Purity of Product | High; minimal isomeric contamination. | Low; significant purification challenges. |

| Number of Steps | 2 | 2 (plus a final deprotection step, not including complex blocking strategies). |

| Overall Yield | High and predictable. | Low and variable for the desired isomer. |

| Scalability | Good; both steps are standard and scalable industrial processes. | Poor; purification of isomers is difficult on a large scale. |

| Starting Material | 2,5-Dichlorotoluene | p-Toluidine |

| Recommendation | Highly Recommended | Not Recommended for selective synthesis. |

Conclusion

For the synthesis of 2,5-Dichloro-4-methylaniline, a strategic approach that prioritizes regiochemical control is paramount. The Nitration-Reduction Pathway (Route A) , starting from 2,5-dichlorotoluene, stands out as the superior method. It is a robust, high-yielding, and scalable process that delivers a product of high purity by circumventing the complex isomer formation inherent in the direct chlorination of p-toluidine derivatives. This pathway embodies the principles of logical synthetic design, where the target's substitution pattern is built in a controlled, stepwise manner. Researchers and drug development professionals requiring a reliable source of 2,5-Dichloro-4-methylaniline are strongly advised to adopt this two-step nitration and reduction sequence.

References

-

P-Toluidine Unveiled: From Precursor to Powerhouse - Exploring its Chemical Wizardry, Ubiquitous Applications, and Safety Triumphs. Available at: [Link]. Accessed January 27, 2026.

-

Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder as reductant. ResearchGate. Available at: [Link]. Accessed January 27, 2026.

- Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.

- Method for preparing 2,6-dichloro-4-nitrotoluene. Google Patents.

-

o-CHLOROTOLUENE. Organic Syntheses. Available at: [Link]. Accessed January 27, 2026.

-

Kinetics and Mechanism of Chlorination of Acetanilide and Substituted Acetanilides by Chloramine-T. Zenodo. Available at: [Link]. Accessed January 27, 2026.

-

RoC Profile: p-Chloro-o-toluidine and Its Hydrochloride. National Toxicology Program (NTP). Available at: [Link]. Accessed January 27, 2026.

-

Synthesis of 2,6-dichloro-3-methylaniline. ResearchGate. Available at: [Link]. Accessed January 27, 2026.

-

What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. Available at: [Link]. Accessed January 27, 2026.

-

NONBIOLOGICAL ALTERATION OF 3-CHLORO P-TOLUIDINE HYDROCHLORIDE (DRC-1339) IN AN AQUEOUS SOLUTION. UNL Digital Commons. Available at: [Link]. Accessed January 27, 2026.

- Process for the preparation of 2-chloro and 2,6-dichloroanilines. Google Patents.

-

m-NITROTOLUENE. Organic Syntheses. Available at: [Link]. Accessed January 27, 2026.

-

2,4-Dichloro-m-toluidine. PubChem. Available at: [Link]. Accessed January 27, 2026.

- A kind of preparation method of the nitrophenol of 2,4 dichloro 5. Google Patents.

-

N-ETHYL-p-CHLOROANILINE. Organic Syntheses. Available at: [Link]. Accessed January 27, 2026.

-

2,6-DICHLOROANILINE. Organic Syntheses. Available at: [Link]. Accessed January 27, 2026.

Sources

Chloroanilines: A Technical Guide to Their Historical Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroanilines, a class of aromatic amines bearing a chlorine substituent on the benzene ring, represent a cornerstone of modern industrial organic chemistry. With three primary isomers—ortho-(2-), meta-(3-), and para-(4-chloroaniline)—these compounds serve as indispensable intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, and pigments. Their journey from 19th-century laboratory curiosities to large-scale industrial feedstocks is a story of evolving chemical understanding and technological advancement. This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for producing these vital chemical building blocks, offering field-proven insights and detailed protocols for the modern researcher.

I. Historical Context: The Dawn of Aniline Chemistry

The story of chloroanilines is intrinsically linked to the discovery and development of their parent compound, aniline. Initially isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, it was the Russian chemist Nikolai Zinin who, in 1842, developed the first practical synthetic route to aniline by reducing nitrobenzene. This breakthrough, known as the Zinin reduction, unlocked the potential for producing aniline in significant quantities from coal tar derivatives.

The German chemist August Wilhelm von Hofmann was a pivotal figure in this era, extensively studying aniline and its derivatives, which laid the scientific foundation for the burgeoning synthetic dye industry.[1] It was one of Hofmann's students, William Henry Perkin, who in 1856 serendipitously discovered mauveine, the first synthetic aniline dye, while attempting to synthesize quinine. This discovery ignited a chemical revolution, and the demand for aniline and its substituted derivatives, including chloroanilines, soared.

The first documented synthesis of a chloroaniline isomer, m-chloroaniline , occurred in 1875 through the reduction of m-chloronitrobenzene using tin and hydrochloric acid.[2] While specific dates for the initial syntheses of the ortho and para isomers are less definitively recorded, they were undoubtedly prepared in the following years using similar metal-acid reduction techniques, which had become standard practice for converting aromatic nitro compounds to their corresponding amines.

II. The Synthetic Repertoire: From Classical Reductions to Modern Catalysis

The primary and most enduring strategy for the synthesis of chloroanilines is the reduction of the corresponding chloronitrobenzene isomers. The choice of starting material is deliberate; the direct chlorination of aniline is notoriously difficult to control and tends to result in a mixture of polychlorinated products and a significant portion of the para-isomer due to the activating nature of the amino group. Therefore, the synthesis typically proceeds via the nitration of chlorobenzene, followed by separation of the resulting chloronitrobenzene isomers and their subsequent reduction.

A. Classical Reduction Methodologies

For much of the late 19th and early 20th centuries, the production of chloroanilines relied on metal-acid reduction systems. These methods, while effective, were often harsh and generated significant waste.

The Béchamp reduction, developed in 1854, became the industrial standard for aniline production and was readily adapted for its chlorinated analogues. This method involves the use of iron filings in the presence of an acid, typically hydrochloric acid.

Causality of Experimental Choices:

-

Iron (Fe): A cheap and readily available reducing agent. The reaction is heterogeneous, occurring on the surface of the iron particles.

-

Hydrochloric Acid (HCl): Serves multiple purposes. It protonates the nitro group, making it more susceptible to reduction. It also helps to keep the newly formed amine in its protonated, water-soluble salt form (anilinium chloride), preventing it from passivating the iron surface. The acid also helps to generate ferrous chloride (FeCl₂) in situ, which is a key component of the reaction mechanism.

-

Reaction Mechanism: The Béchamp reduction is a complex process involving a series of single-electron transfers from the iron metal to the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before the final amine is formed. The iron itself is oxidized to a mixed iron(II)/iron(III) oxide, often represented as Fe₃O₄.

Figure 1: Simplified mechanism of the Béchamp reduction.

Experimental Protocol: Synthesis of 2-Chloroaniline via Béchamp Reduction

-

Apparatus Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

-

Initial Charge: To the flask, add iron filings (3 moles per mole of chloronitrobenzene) and water. Add a small amount of concentrated hydrochloric acid to initiate the reaction.

-

Heating and Addition: Heat the mixture to a gentle reflux with vigorous stirring.

-

Substrate Addition: Slowly add 2-chloronitrobenzene (1 mole) through the addition funnel at a rate that maintains a steady reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to heat and stir for an additional 6-8 hours to ensure the reaction goes to completion.[3]

-

Workup: Make the reaction mixture strongly basic with a concentrated sodium hydroxide solution to neutralize the anilinium salt and precipitate iron hydroxides.

-

Isolation: Isolate the crude 2-chloroaniline by steam distillation from the basic mixture.

-

Purification: Separate the organic layer from the distillate, dry it over anhydrous sodium sulfate, and purify by vacuum distillation.

The original method for the synthesis of m-chloroaniline employed tin (Sn) and concentrated hydrochloric acid.[2] While effective on a laboratory scale, the high cost of tin and the formation of tin salts made it less suitable for large-scale industrial production compared to the Béchamp process.

Causality of Experimental Choices:

-

Tin (Sn): A more reactive metal than iron, allowing for a vigorous reduction. It acts as the electron donor.

-

Concentrated HCl: Provides a highly acidic medium to activate the nitro group and solubilize the intermediate tin species.

-

Mechanism: Similar to the Béchamp reduction, the reaction proceeds through a series of electron transfers from the tin metal. The tin is oxidized, forming tin(II) and then tin(IV) chlorides. The aniline product initially forms a complex with the tin chloride, from which it must be liberated.

Experimental Protocol: Synthesis of 4-Chloroaniline with Tin and HCl

-

Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, place granulated tin (1.5 moles per mole of chloronitrobenzene).

-

Reagent Addition: Add 4-chloronitrobenzene (1 mole) to the flask. Through the condenser, carefully add concentrated hydrochloric acid in portions.

-

Reaction Initiation: If the reaction does not start spontaneously, gently warm the flask. Once initiated, the reaction is vigorous and may require cooling in an ice bath to control the rate.

-

Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a steam bath for 1-2 hours until all the tin has reacted.

-

Workup: Cool the flask and slowly add a concentrated sodium hydroxide solution until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free chloroaniline.

-

Isolation and Purification: Isolate the 4-chloroaniline by steam distillation, followed by separation, drying, and either recrystallization (for solids like 4-chloroaniline) or distillation.

B. Modern Synthetic Methods: Catalytic Hydrogenation

The advent of catalytic hydrogenation revolutionized the synthesis of anilines, offering a cleaner, more efficient, and highly selective alternative to metal-acid reductions. This method is now the dominant industrial process for producing chloroanilines.

Causality of Experimental Choices:

-

Hydrogen Gas (H₂): A clean reducing agent; the only byproduct is water.

-

Catalyst: Typically a noble metal (e.g., Platinum, Palladium) or Raney Nickel. The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the chloronitrobenzene, facilitating the reduction at lower temperatures and pressures than would otherwise be possible.

-

Selectivity: A key challenge in the hydrogenation of chloronitrobenzenes is preventing the hydrodechlorination (removal of the chlorine atom) to form aniline as a byproduct. Modern catalysts and the use of inhibitors are designed to selectively reduce the nitro group while leaving the C-Cl bond intact.[4]

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. US2894035A - Preparation of m-chloroaniline - Google Patents [patents.google.com]

- 3. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

- 4. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]

Revolutionizing Color and Material Performance: Advanced Applications in Pigment and Polymer Manufacturing

Introduction: The Symbiotic Relationship of Pigments and Polymers

In the vast landscape of materials science, pigments and polymers stand as two foundational pillars, often intertwined to create the vibrant and functional world around us. From the protective coatings on vehicles to the vivid colors of textiles and the intricate components of biomedical devices, the synergy between pigments and polymers is undeniable. This technical guide delves into the advanced applications and protocols that are currently shaping the manufacturing processes of these critical materials. We will explore the intricacies of their synthesis, the importance of precise characterization, and the innovative technologies driving efficiency, quality, and sustainability in their production. For researchers, scientists, and drug development professionals, a deep understanding of these processes is paramount to unlocking new material capabilities and accelerating innovation.

Section 1: The Science of Color - Advanced Pigment Manufacturing

Pigments, the insoluble particles that impart color, are fundamental to a vast array of industries.[1] Their performance is not solely dependent on their hue, but also on properties like particle size, shape, and dispersion, which influence opacity, durability, and overall product quality.[2] Modern pigment manufacturing has moved beyond traditional methods, embracing sophisticated synthesis and characterization techniques to meet the demands of high-performance applications.

Synthesis Protocols: From Precursors to Performance Pigments

The creation of a pigment is a carefully controlled chemical process. The primary steps typically involve synthesis, precipitation, filtration, washing, and drying.[3]

Protocol 1: Inorganic Pigment Synthesis via Controlled Precipitation

This protocol outlines the synthesis of a common inorganic pigment, such as an iron oxide, with a focus on controlling particle size and morphology.

-

Step 1: Precursor Solution Preparation: Dissolve high-purity metal salts (e.g., iron (III) chloride and iron (II) chloride in a stoichiometric ratio) in deionized water. The concentration of these precursors is a critical parameter for controlling the final particle size.

-

Step 2: Precipitation: Under controlled temperature and vigorous stirring, introduce a precipitating agent (e.g., sodium hydroxide solution) dropwise. The rate of addition and the pH of the solution directly influence the nucleation and growth of the pigment particles.

-

Step 3: Aging: After precipitation, the suspension is aged at an elevated temperature for a specific duration. This step allows for the crystallization and growth of the primary particles, leading to a more uniform size distribution.

-

Step 4: Filtration and Washing: The precipitated pigment is separated from the reaction medium via filtration. Thorough washing with deionized water is crucial to remove any residual salts or impurities that could affect the pigment's performance and stability.

-

Step 5: Drying and Milling: The washed pigment is dried to remove residual moisture.[3] The dried pigment cake is then milled to achieve the desired particle size distribution.[3]

Causality in Synthesis: The choice of precursors, the rate of addition of the precipitating agent, temperature, and aging time are all interconnected variables that dictate the final physical and chemical properties of the pigment. For instance, a rapid precipitation at a lower temperature will generally result in smaller, more amorphous particles, while a slower process at a higher temperature promotes the formation of larger, more crystalline particles.

Characterization: Unveiling the Properties of Pigments

Thorough characterization is essential to ensure a pigment meets the required specifications for its intended application.

| Property | Characterization Technique | Significance |

| Particle Size and Distribution | Dynamic Light Scattering (DLS), Laser Diffraction, Scanning Electron Microscopy (SEM) | Affects color strength, opacity, and dispersibility.[2][4] |

| Crystal Structure | X-Ray Diffraction (XRD) | Determines the specific polymorph of the pigment, which can influence its color and stability. |

| Chemical Composition | X-Ray Fluorescence (XRF), Inductively Coupled Plasma (ICP) Spectroscopy | Verifies the elemental composition and detects any impurities. |

| Colorimetry | Spectrophotometry (CIELAB analysis) | Quantifies the color in terms of L* (lightness), a* (redness-greenness), and b* (yellowness-blueness). |

| Dispersibility | Hegman Gauge, Rheology | Measures the ease with which the pigment can be incorporated into a matrix (e.g., a polymer).[4] |

Self-Validating System: A robust characterization workflow creates a self-validating system. For example, SEM analysis can visually confirm the particle size distribution data obtained from DLS. Similarly, XRD can validate the chemical composition identified by XRF by confirming the expected crystal structure.

High-Throughput Screening for Novel Pigment Discovery

The discovery of new pigments with enhanced properties is a key driver of innovation. High-throughput screening (HTS) allows for the rapid synthesis and evaluation of a large number of pigment candidates.[5][6][7] This approach utilizes automated robotic platforms to perform parallel synthesis in small-scale reactors, followed by automated characterization techniques.[8][9]

Section 2: Building the Backbone - Innovations in Polymer Manufacturing

Polymers, large molecules composed of repeating monomer units, are the workhorses of the materials world.[10] Their versatility stems from the ability to tailor their properties by controlling their molecular weight, architecture, and chemical composition during synthesis.[11]

Polymerization Techniques: A Protocol-Based Overview

The choice of polymerization technique is critical in determining the final properties of the polymer. Common methods include addition (chain-growth) and condensation (step-growth) polymerization.[10][12]

Protocol 2: Emulsion Polymerization for Latex Production

Emulsion polymerization is widely used to produce stable aqueous dispersions of polymers, commonly known as latexes, which are essential for paints, adhesives, and coatings.

-

Step 1: Emulsion Preparation: Create an emulsion of the monomer (e.g., styrene or methyl methacrylate) in water using a surfactant. The surfactant forms micelles, which are the primary sites of polymerization.

-

Step 2: Initiation: Introduce a water-soluble initiator (e.g., potassium persulfate) to the heated emulsion. The initiator decomposes to form free radicals, which initiate polymerization within the micelles.

-

Step 3: Polymerization: The polymerization proceeds within the monomer-swollen micelles. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent termination by oxygen.

-

Step 4: Monitoring and Control: The reaction temperature is carefully controlled to maintain a steady polymerization rate. The conversion of monomer to polymer can be monitored by measuring the solid content of the latex.

-

Step 5: Termination and Post-Reaction: Once the desired conversion is reached, the reaction can be terminated by adding a shortstop agent. The resulting latex is then cooled and filtered.

Causality in Polymerization: The type and concentration of the surfactant influence the number and size of the micelles, which in turn affects the polymerization rate and the final particle size of the latex. The initiator concentration and reaction temperature control the rate of initiation and propagation, thereby influencing the molecular weight of the polymer.

Advanced Polymerization Control: The Rise of CRP

Controlled Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the polymer's molecular weight, architecture, and functionality.[13] These methods are considered "living" polymerizations because the polymer chains continue to grow as long as monomer is available, allowing for the synthesis of well-defined block copolymers and other complex architectures.[12]

| CRP Technique | Key Features | Common Applications |

| ATRP | Utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. | Synthesis of well-defined homopolymers, block copolymers, and star polymers. |

| RAFT | Employs a chain transfer agent to control the polymerization.[12] | Versatile for a wide range of monomers and allows for the synthesis of complex architectures. |

| NMP | Uses a stable nitroxide radical to control the growing polymer chain. | Effective for styrenic and acrylic monomers. |

In-Situ Monitoring and Automation: The Future of Polymer Manufacturing

The integration of in-situ monitoring and automation is revolutionizing polymer manufacturing.[14][15][16] Process Analytical Technology (PAT) utilizes real-time analytical techniques to monitor critical process parameters, enabling tighter control and optimization of the polymerization process.

Key PAT Tools in Polymer Manufacturing:

-

Spectroscopy (FTIR, Raman, NIR): Provides real-time information on monomer conversion, polymer composition, and reaction kinetics.

-

Ultrasonic Sensors: Can monitor changes in viscosity and density during polymerization.

-

Dielectric Sensors: Can track the progress of polymerization by measuring changes in the dielectric properties of the reaction medium.

Section 3: The Synergy of Data and Synthesis - Computational Modeling

Computational modeling and simulations have become indispensable tools in both pigment and polymer science.[22][23][24][25] These approaches can predict material properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the development of new materials.[26]

Section 4: A Sustainable Future for Pigments and Polymers

The drive towards sustainability is a major trend in the chemical industry. In pigment manufacturing, there is a growing interest in bio-based pigments derived from natural sources such as plants and microorganisms.[27][28][29] These natural pigments offer a renewable and often biodegradable alternative to synthetic pigments.[27] The incorporation of natural pigments into biodegradable polymers represents a promising avenue for creating fully sustainable products.[30]

In polymer manufacturing, the focus is on developing biodegradable polymers, utilizing renewable monomers, and improving the recyclability of existing polymers.[31] Green chemistry principles are being applied to reduce the environmental impact of polymerization processes by using safer solvents and reducing energy consumption.[28]

Visualizations

Diagram 1: General Workflow for Pigment Synthesis and Characterization

Caption: A generalized workflow for the synthesis and subsequent characterization of pigments.

Diagram 2: Controlled Radical Polymerization (CRP) Workflow

Caption: A schematic of a Controlled Radical Polymerization process with integrated analysis.

Conclusion

The fields of pigment and polymer manufacturing are in a constant state of evolution, driven by the dual needs for higher performance and greater sustainability. The advanced protocols and technologies discussed in this guide, from controlled synthesis and high-throughput screening to in-situ monitoring and computational modeling, are empowering researchers and scientists to push the boundaries of what is possible. By embracing these innovative approaches, the scientific community can continue to develop novel materials that are not only more vibrant and durable but also more environmentally responsible.

References

-

Hussain, M.I., Awan, M.U.F., et al. (2022). Natural Dyes and Pigments: Sustainable Applications and Future Scope. MDPI. [Link]

-

MDPI. (n.d.). Evaluating Processing Parameter Effects on Polymer Grades and Plastic Coloring: Insights from Experimental Design and Characterization Studies. MDPI. [Link]

-

Polymers. (n.d.). Polymer Synthesis: Varying Methods for Polymers and Resins. Polymers. [Link]

-

Royal Society of Chemistry. (n.d.). High-throughput screening of polymeric dispersants to accelerate the development of stable pigment dispersions. Journal of Materials Chemistry. [Link]

-

Chemspeed Technologies. (n.d.). Automated polymer synthesis begins here. Chemspeed Technologies. [Link]

-

MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing. MXD Process. [Link]

-

Frontiers. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. Frontiers. [Link]

-

ACS Publications. (2019). Modeling and Simulations of Polymers: A Roadmap. Macromolecules. [Link]

-

Mandar Organics. (2025). Sustainable Pigments: The Green Way Forward in Pigments Production. Mandar Organics. [Link]

-

MDPI. (n.d.). In-Situ Monitoring and Process Control in Material Extrusion Additive Manufacturing: A Comprehensive Review. MDPI. [Link]

-

PubMed. (n.d.). A high-throughput screening platform for pigment regulating agents using pluripotent stem cell-derived melanocytes. PubMed. [Link]

-

ACS Publications. (n.d.). Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation. ACS Publications. [Link]

-

Leio. (2024). The Secrets Of Pigment Production: Understanding The Process. Leio. [Link]

-

PMC - NIH. (2024). Sustainability in the Development of Natural Pigment-Based Colour Masterbatches and Their Application in Biopolymers. PMC - NIH. [Link]

-

American Coatings Association. (n.d.). Innovation and Optimization Drive Pigment Producers. American Coatings Association. [Link]

-

ResearchGate. (2007). Computational Methods for Modeling Polymers: An Introduction. ResearchGate. [Link]

-

ResearchGate. (2015). Pigmentary polymers: potential industrial materials for paint manufacture. ResearchGate. [Link]

-

Chemistry LibreTexts. (2015). 12.15: Synthesis of Polymers. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). In-situ monitoring of powder bed fusion of polymers using laser profilometry. ResearchGate. [Link]

-

ResearchGate. (2025). High-throughput screening of polymeric dispersants to accelerate the development of stable pigment dispersions. ResearchGate. [Link]

-

Chemometrics & Advanced Separations (CAST). (n.d.). Computational Polymer Analytics. Chemometrics & Advanced Separations (CAST). [Link]

-

SciELO. (n.d.). Comparative Study of High-throughput Screening Models for Anti-hyperpigmentation Compounds. SciELO. [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing). [Link]

-

Wikipedia. (n.d.). Automated synthesis. Wikipedia. [Link]

-

Sun Chemical. (n.d.). Pigments Supporting Sustainability Initiatives. Sun Chemical. [Link]

-

AS Engineers. (2024). Comprehensive Guide to Pigment Manufacturing: Optimal Drying Solutions with Paddle Dryers. AS Engineers. [Link]

-

PubMed Central. (2024). In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems. PubMed Central. [Link]

-

BioSourced. (2025). Biobased Pigments and Dyes: Shaping a Sustainable Future. BioSourced. [Link]

-

Argonne National Laboratory. (2024). Leveraging computational chemistry to model the structural stability of polymers. Argonne National Laboratory. [Link]

-

OPUS. (n.d.). Sensor-based process monitoring of in-situ polymerization in T-RTM manufacturing with caprolactam. OPUS. [Link]

-

StudySmarter. (2024). Polymer Synthesis: Steps & Methods. StudySmarter. [Link]

-

PMC - NIH. (n.d.). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC - NIH. [Link]

-

NSF BioPACIFIC MIP. (n.d.). Chemspeed Robotic Polymer Synthesis Platform. NSF BioPACIFIC MIP. [Link]

-

ResearchGate. (2025). Characteristics of pigment-filled polymer coatings on paperboard. ResearchGate. [Link]

-

MDPI. (n.d.). Special Issue : Computational Modeling and Simulations of Polymers. MDPI. [Link]

-

ResolveMass Laboratories Inc. (2025). What Is Polymer Synthesis? A Beginner's Guide. ResolveMass Laboratories Inc.[Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. mxdprocess.com [mxdprocess.com]

- 3. theasengineers.com [theasengineers.com]

- 4. mdpi.com [mdpi.com]

- 5. A high-throughput screening platform for pigment regulating agents using pluripotent stem cell-derived melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput screening of polymeric dispersants to accelerate the development of stable pigment dispersions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. studysmarter.co.uk [studysmarter.co.uk]

- 12. nationalpolymer.com [nationalpolymer.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Frontiers | In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. In-situ monitoring of polymer mechanochemistry: what can be learned from small molecule systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemspeed.com [chemspeed.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Automated synthesis - Wikipedia [en.wikipedia.org]

- 20. Chemspeed Robotic Polymer Synthesis Platform | NSF BioPACIFIC MIP (DMR-2445868) [biopacificmip.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. cast-amsterdam.org [cast-amsterdam.org]

- 25. mdpi.com [mdpi.com]

- 26. anl.gov [anl.gov]

- 27. Natural Dyes and Pigments: Sustainable Applications and Future Scope [mdpi.com]

- 28. mandarorganics.com [mandarorganics.com]

- 29. Biobased Pigments and Dyes: Shaping a Sustainable Future [bio-sourced.com]

- 30. Sustainability in the Development of Natural Pigment-Based Colour Masterbatches and Their Application in Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 31. sunchemical.com [sunchemical.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,5-Dichloro-4-methylaniline

Introduction: The Strategic Value of 2,5-Dichloro-4-methylaniline in Medicinal Chemistry

2,5-Dichloro-4-methylaniline is a strategically important starting material in the synthesis of a variety of pharmaceutical intermediates. Its substituted aniline core provides a versatile scaffold for the construction of complex molecules, particularly those targeting protein kinases, which are pivotal in cellular signaling pathways and frequently dysregulated in diseases such as cancer. The presence of two chlorine atoms offers distinct sites for regioselective functionalization through modern cross-coupling methodologies, while the amino group serves as a key nucleophile or a precursor to other functional groups. This guide provides detailed application notes and robust protocols for the synthesis of key pharmaceutical intermediates from 2,5-Dichloro-4-methylaniline, empowering researchers and drug development professionals to leverage this valuable building block in their synthetic campaigns.

Core Synthetic Strategies and Key Intermediates

The synthetic utility of 2,5-Dichloro-4-methylaniline is primarily exploited through three main classes of reactions to generate valuable pharmaceutical intermediates:

-

N-Functionalization: The amino group can be readily acylated or converted into a urea or thiourea moiety. These functional groups are prevalent in many active pharmaceutical ingredients (APIs), often participating in crucial hydrogen bonding interactions with their biological targets.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents on the aromatic ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful transformations enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the assembly of complex biaryl and heteroaryl structures common in kinase inhibitors.

-

Heterocycle Formation: 2,5-Dichloro-4-methylaniline can serve as a precursor for the construction of various heterocyclic systems, which are fundamental components of a vast number of pharmaceuticals.

This guide will focus on providing detailed protocols for the synthesis of representative intermediates from the first two categories, which are broadly applicable in drug discovery.

PART 1: Synthesis of N-(2,5-Dichloro-4-methylphenyl)acetamide - A Versatile Intermediate

N-acetylation of 2,5-Dichloro-4-methylaniline yields N-(2,5-dichloro-4-methylphenyl)acetamide, an intermediate that can be used in a variety of subsequent transformations. The acetamide group can act as a directing group in electrophilic aromatic substitution reactions or be hydrolyzed back to the amine after other synthetic steps.

Protocol 1: Synthesis of N-(2,5-Dichloro-4-methylphenyl)acetamide

This protocol details the straightforward N-acetylation of 2,5-Dichloro-4-methylaniline using acetyl chloride in the presence of a base.

Materials:

-

2,5-Dichloro-4-methylaniline

-

Acetyl chloride

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,5-Dichloro-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (TEA) or pyridine (1.2 eq) to the stirred solution.

-

To this mixture, add acetyl chloride (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2,5-dichloro-4-methylphenyl)acetamide.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2,5-Dichloro-4-methylaniline |

| Reagents | Acetyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Yield | >90% |

| Purification Method | Recrystallization |

Visualization of the Synthetic Workflow:

Caption: Workflow for the N-acetylation of 2,5-Dichloro-4-methylaniline.

PART 2: Synthesis of 1-(2,5-Dichloro-4-methylphenyl)-3-cyclopropylurea - A Precursor for Kinase Inhibitors

Urea derivatives are common structural motifs in kinase inhibitors, often acting as a hinge-binding moiety. The synthesis of 1-(2,5-dichloro-4-methylphenyl)-3-cyclopropylurea provides a key intermediate for the development of such inhibitors.

Protocol 2: Synthesis of 1-(2,5-Dichloro-4-methylphenyl)-3-cyclopropylurea

This protocol describes the reaction of 2,5-Dichloro-4-methylaniline with cyclopropyl isocyanate.

Materials:

-

2,5-Dichloro-4-methylaniline

-

Cyclopropyl isocyanate

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dichloro-4-methylaniline (1.0 eq) in anhydrous THF or DCM.

-

To the stirred solution, add cyclopropyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid is typically of high purity. If necessary, the product can be further purified by trituration with diethyl ether or recrystallization from a suitable solvent to afford pure 1-(2,5-dichloro-4-methylphenyl)-3-cyclopropylurea.

Data Summary Table:

| Parameter | Value |

| Starting Material | 2,5-Dichloro-4-methylaniline |

| Reagent | Cyclopropyl isocyanate |

| Solvent | Anhydrous THF or DCM |

| Reaction Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Expected Yield | >95% |

| Purification Method | Trituration or Recrystallization |

Visualization of the Synthetic Pathway:

Caption: Synthesis of a cyclopropylurea intermediate.

PART 3: Palladium-Catalyzed Cross-Coupling for the Synthesis of Biaryl Intermediates

The chloro-substituents of 2,5-Dichloro-4-methylaniline provide handles for the construction of C-C and C-N bonds, which are fundamental for the synthesis of many kinase inhibitors that often feature a biaryl or heteroaryl-aryl core. The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[1]

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of N-Aryl/Heteroaryl Derivatives

This generalized protocol outlines the palladium-catalyzed amination of an N-protected derivative of 2,5-Dichloro-4-methylaniline with a generic amine or aminopyrimidine. The N-protection (e.g., as an acetamide) is often necessary to prevent self-coupling or other side reactions.

Materials:

-

N-(2,5-dichloro-4-methylphenyl)acetamide (from Protocol 1)

-

Aryl or heteroaryl amine (e.g., 2-aminopyrimidine)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Standard Schlenk line or glovebox techniques

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube, add N-(2,5-dichloro-4-methylphenyl)acetamide (1.0 eq), the aryl/heteroaryl amine (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

-

Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the desired N-coupled product.

-

The acetamide protecting group can be subsequently removed under acidic or basic conditions to yield the final desired intermediate.

Data Summary Table:

| Parameter | Value |

| Substrate | N-(2,5-dichloro-4-methylphenyl)acetamide |

| Coupling Partner | Aryl/Heteroaryl amine |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | Xantphos or similar |

| Base | NaOtBu or Cs₂CO₃ |

| Solvent | Toluene or Dioxane |

| Reaction Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

| Purification Method | Column Chromatography |

Visualization of the Buchwald-Hartwig Amination Logical Relationship:

Caption: Key components of a Buchwald-Hartwig amination reaction.

Conclusion and Future Perspectives

The protocols outlined in this guide demonstrate the versatility of 2,5-Dichloro-4-methylaniline as a starting material for the synthesis of valuable pharmaceutical intermediates. The ability to perform selective N-functionalization and palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the design and synthesis of novel drug candidates, particularly in the area of kinase inhibitors. Further exploration of other cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Sonogashira coupling with terminal alkynes, can further expand the repertoire of accessible intermediates from this strategic building block. The methodologies presented here provide a solid foundation for researchers to innovate and accelerate their drug discovery programs.

References

-

Ullmann Amination Reaction. Frontiers in Chemistry. [Link]

- Process for the preparation of lenvatinib.

- Method for synthesizing trametinib key intermediate.

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

- Preparation method for 2,5-dichloro-1,4-phenylenediamine.

- Process for the preparation of N-substituted acrylamides.

- Synthetic method of lenvatinib.

-

A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. National Institutes of Health. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Institutes of Health. [Link]

- A method of synthesis Trimetinib key intermediate.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... ResearchGate. [Link]

-

Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Scholars Research Library. [Link]

-

Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide: A Route for Aminopyridyl Carboxylates and their Transformation to Pyrido[2, 3‐d]pyrimidin‐4(1H)‐ones. ResearchGate. [Link]

-

A Novel Method for the Preparation of Poly (Acrylamide-co-Acrylonitrile) Upper Critical Solution Temperature Thermosensitive Hydrogel by the Partial Dehydration of Acrylamide Grafted Polypropylene Sheets. MDPI. [Link]

-

Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. [Link]

-

Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

- Method for synthesis of acrylamide derivatives.

- Process for preparation of triclabendazole.

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

-

Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. National Institutes of Health. [Link]

-

Synthesis of poly(acrylamide‐co‐methyl methacrylate‐co‐vinyl amine‐co‐acrylic acid) hydrogels by Hoffman degradation and their interactions with acetaminophen. ResearchGate. [Link]

-

Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. National Institutes of Health. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Scheme 2 The synthesis of the compounds 8, 9 and 30, 31. Reagents and... ResearchGate. [Link]

Sources

Application Note: Laboratory Scale Synthesis of 2,5-Dichloroaniline from 1,4-Dichloro-2-nitrobenzene

A Note on the Synthetic Target

The requested synthesis of "2,5-Dichloro-4-methylaniline" from "1,4-dichloro-2-nitrobenzene" is not chemically feasible in a single transformation, as the starting material lacks the methyl group present in the requested product. This protocol outlines the direct and logical synthesis of 2,5-dichloroaniline , a valuable industrial intermediate, from 1,4-dichloro-2-nitrobenzene via the reduction of the nitro group. This transformation is a foundational reaction in organic synthesis.

Abstract

This application note provides a detailed, reliable, and well-validated protocol for the laboratory-scale synthesis of 2,5-dichloroaniline. The synthesis proceeds via the reduction of the aromatic nitro group of 1,4-dichloro-2-nitrobenzene. We present a classic and robust method using tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic ethanol medium. This method is chosen for its high efficiency, mild reaction conditions, and chemoselectivity, preserving the chloro-substituents on the aromatic ring.[1][2] This guide covers the reaction mechanism, a step-by-step experimental protocol, purification, characterization of the final product, and essential safety precautions, intended for researchers and professionals in chemical and pharmaceutical development.

Introduction and Scientific Rationale

2,5-Dichloroaniline is a key building block in the chemical industry, primarily serving as a precursor for the synthesis of various dyes and pigments, such as Pigment Yellow 10.[3][4] The most common route to its production is the reduction of the corresponding nitroaromatic compound, 1,4-dichloro-2-nitrobenzene.[3][5]

Several methods exist for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., H₂/Pd-C) and the use of dissolving metals in acid (e.g., Fe/HCl, Zn/HCl).[1][6]

-

Catalytic Hydrogenation: While very effective, this method can sometimes lead to dehalogenation (removal of chlorine atoms) as an undesired side reaction, especially with palladium catalysts.[1]

-

Iron/HCl Reduction (Béchamp Reduction): This is a cost-effective and classic method.[7] However, it can sometimes require harsh conditions and the workup can be cumbersome due to the formation of large amounts of iron oxide sludge.[8]

-

Tin(II) Chloride Reduction: The use of SnCl₂ in acidic media is a mild and highly chemoselective method for reducing nitro groups in the presence of other sensitive functionalities, including halogens.[1][2][9] The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with the acidic medium providing the necessary protons. The stoichiometry requires multiple equivalents of the Sn(II) reagent. This method is particularly well-suited for laboratory-scale preparations due to its high yields, clean reaction profile, and straightforward workup.[2][10]

This protocol focuses on the Tin(II) Chloride method for its reliability and functional group tolerance.

Reaction Scheme & Mechanism

The overall transformation is the six-electron reduction of the nitro group to an amine.

Caption: Overall reaction for the synthesis of 2,5-dichloroaniline.

Materials and Equipment

| Reagents & Chemicals | Grade | Supplier | Notes |

| 1,4-Dichloro-2-nitrobenzene | ≥98% Purity | e.g., Sigma-Aldrich | CAS: 89-61-2 |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | e.g., Fisher Scientific | CAS: 10025-69-1 |

| Ethanol (EtOH), 200 proof | Reagent Grade | e.g., VWR | Anhydrous or 95% can be used |

| Hydrochloric Acid (HCl), conc. | 37% w/w, ACS Reagent | e.g., Sigma-Aldrich | Corrosive, handle with care |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | e.g., VWR | For neutralization (prepare 5M soln) |

| Ethyl Acetate (EtOAc) | ACS Reagent | e.g., Fisher Scientific | For extraction |

| Brine (Saturated NaCl soln) | Lab prepared | For washing | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | e.g., Sigma-Aldrich | For drying organic phase |

| Deionized Water (DI H₂O) | Lab supply |

| Equipment | Description |

| 3-Neck Round Bottom Flask (250 mL) | Main reaction vessel |

| Reflux Condenser | To prevent solvent loss during heating |

| Magnetic Stirrer/Hotplate | For heating and agitation |

| Thermometer/Temperature Probe | To monitor reaction temperature |

| Addition Funnel | For controlled addition of reagents (optional) |

| Buchner Funnel & Filter Flask | For vacuum filtration |

| Separatory Funnel (500 mL) | For liquid-liquid extraction |

| Rotary Evaporator | For solvent removal |

| TLC plates (Silica gel 60 F₂₅₄) | For monitoring reaction progress |

| Standard laboratory glassware | Beakers, Erlenmeyer flasks, graduated cylinders |

| Personal Protective Equipment (PPE) | Safety goggles, lab coat, acid-resistant gloves[11] |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood.[12] Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[11] 1,4-Dichloro-2-nitrobenzene is harmful if swallowed and may cause organ damage through prolonged exposure.[13] 2,5-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[14]

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tin(II) chloride dihydrate (15.0 g, 66.5 mmol).

-

Add 75 mL of ethanol to the flask.

-

Causality: Ethanol is used as the solvent because both the starting material and the intermediate tin complexes are soluble in it, creating a homogeneous reaction mixture which improves reaction rates.

-

-

Addition of Reactants:

-

Begin stirring the mixture. Add 1,4-dichloro-2-nitrobenzene (5.0 g, 26.0 mmol) to the flask.

-

Carefully and slowly add 15 mL of concentrated hydrochloric acid to the stirring suspension. The addition is exothermic, and the mixture may warm up.

-

Causality: Concentrated HCl is crucial. It protonates the nitro group, making it a better electron acceptor, and prevents the formation of insoluble tin hydroxides, keeping the tin reagent active in solution.[2]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 75-80 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-3 hours. The initial yellow color of the nitro compound should fade, and the solution may become clear or a light tan.

-

Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it in water, basifying with NaOH, and extracting with a drop of ethyl acetate. Elute the TLC plate with a 20:80 mixture of ethyl acetate/hexanes. The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, stains with KMnO₄) indicates completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture over ~100 g of ice in a large beaker with stirring.

-

Slowly neutralize the acidic solution by adding 5 M aqueous sodium hydroxide (NaOH) solution portion-wise. The mixture will heat up, and a white precipitate of tin hydroxides will form. Continue adding NaOH until the solution is strongly basic (pH > 10, check with pH paper).

-

Causality: Basification is critical to deprotonate the anilinium hydrochloride salt to the free aniline base, which is soluble in organic solvents, and to precipitate the tin salts as hydroxides, facilitating their removal.

-

Transfer the entire mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers. Wash the combined extracts with DI water (1 x 50 mL) and then with brine (1 x 50 mL).

-

Causality: The water wash removes residual inorganic salts and NaOH, while the brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude 2,5-dichloroaniline as a light brown solid or oil.[15]

-

-

Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or hexanes.

-

Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

-

Characterization and Expected Results

The identity and purity of the synthesized 2,5-dichloroaniline should be confirmed by standard analytical techniques.

| Property | Expected Result |

| Appearance | Colorless to light brown crystalline solid or flakes.[15] |

| Melting Point | 47-50 °C.[3][16] |

| Molar Mass | 162.01 g/mol .[3] |

| ¹H NMR (CDCl₃) | Expected peaks for the three aromatic protons. Chemical shifts will vary based on solvent but expect signals in the aromatic region (~6.6-7.2 ppm). |

| ¹³C NMR (CDCl₃) | Six distinct signals are expected for the aromatic carbons.[17] |

| IR Spectroscopy | Appearance of two N-H stretching bands characteristic of a primary amine (~3400-3500 cm⁻¹). Disappearance of the nitro group stretches (~1530 and 1350 cm⁻¹). |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 161, with characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~64% of M⁺, M+4 peak at ~10% of M⁺).[17] |

| Yield | Typical yields for this reaction are >85%. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient heating time; Inactive SnCl₂ reagent; Insufficient acid. | Ensure reflux is maintained for at least 2-3 hours. Use fresh SnCl₂. Ensure the full amount of concentrated HCl was added. |

| Low Yield | Incomplete reaction; Product loss during work-up; Inefficient extraction. | Check for reaction completion via TLC. Ensure the aqueous layer is made strongly basic (pH > 10) before extraction. Perform at least three extractions. |

| Product is a Dark Oil/Gummy Solid | Presence of impurities; Air oxidation of the aniline. | Purify by column chromatography or recrystallization. Work quickly during the extraction and isolation phase to minimize air exposure. |

| Emulsion during Extraction | Formation of fine tin hydroxide precipitate. | Add more brine to the separatory funnel and swirl gently. If persistent, filter the entire mixture through a pad of Celite before extraction. |

References

-

PubChem. (n.d.). 2,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Wikipedia. (2024, September 11). 2,5-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe. Retrieved from [Link]

-

Ex-Imtec. (n.d.). Material Safety Data Sheet - 2,5-dichloro aniline 98%. Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

-

Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

-

Sarna Chemicals. (n.d.). 2,5 Dichloro Aniline [2,5DCA]. Retrieved from [Link]

Sources

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. 2,4- Dichloroaniline (2,4- DCA) | C6H5Cl2N - Sarna Chemicals [sarnachemicals.com]

- 5. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. fishersci.com [fishersci.com]

- 13. ICSC 1618 - 1,4-DICHLORO-2-NITROBENZENE [inchem.org]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,5-Dichloroaniline 99 95-82-9 [sigmaaldrich.com]

- 17. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

Technical Support Center: Reaction Optimization & Yield Maximization

Topic: Optimizing Reaction Yield for [Target Compound] Ticket ID: OPT-992-XC Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Optimization Matrix

Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of [Target Compound] is suffering from suboptimal yields, stalling conversion, or difficult purification profiles.

In drug development, "yield" is a composite metric of Thermodynamics (equilibrium position), Kinetics (reaction rate vs. degradation rate), and Mass Transfer (work-up efficiency). To optimize [Target Compound], we must move beyond "adding more catalyst" and instead diagnose the specific failure mode.

We treat your reaction not as a recipe, but as a system defined by the Optimization Matrix :

-

Conversion: Is the starting material (

) consumed? -

Selectivity: Is

converting to [Target Compound] or impurities? -

Isolation: Is [Target Compound] surviving the work-up?

Troubleshooting Center (FAQ & Diagnostics)

Category A: Kinetic Stalling (Low Conversion)

Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: This is a classic symptom of Catalyst Poisoning or Product Inhibition , not insufficient catalyst loading. In cross-couplings (e.g., Suzuki-Miyaura), the active Pd(0) species may aggregate into inactive Pd-black or be chelated by the [Target Compound] itself (common if your compound contains pyridines, imidazoles, or thioethers).

Corrective Protocol (The "Spike" Test):

-

Take an aliquot of the stalled reaction.

-

Add a fresh portion of the limiting reagent and catalyst.

-

Result A: Reaction proceeds

The catalyst died (instability). Solution: Switch to a precatalyst (e.g., XPhos Pd G4) or increase ligand concentration. -

Result B: Reaction remains stalled

Product inhibition or Equilibrium limit. Solution: Change solvent to alter solubility or remove product in situ (e.g., crystallization or scavenging).

Category B: The "Mass Balance" Mystery (High Conversion, Low Yield)

Q: TLC/LCMS shows full consumption of starting material, but my isolated yield is <40%. Where is the mass going?

Diagnosis: You are facing Protodeboronation (if Suzuki), Oligomerization , or Work-up Loss .

Corrective Protocol (Internal Standard Audit): Never rely on "crude weight." You must establish a quantitative mass balance.

-

Add a known quantity of an inert standard (e.g., 1,3,5-trimethoxybenzene) to the crude reaction mixture before work-up.

-

Run qNMR (Quantitative NMR).

-

Compare the integration of [Target Compound] vs. Standard.

-